6-Iodochromane-2-carboxylic acid
Overview
Description
6-Iodochromane-2-carboxylic acid is a chemical compound with the molecular formula C10H9IO3 . It is a derivative of chromane, which is a six-membered ring containing one oxygen atom and one carbon atom. The iodine atom is attached to the chromane ring at the 6th position, while the carboxylic acid group is attached to the 2nd position.
Synthesis Analysis
The synthesis of similar compounds like 6-Bromochromone-2-carboxylic acid was achieved by a microwave-assisted process . The optimization of the reaction was performed varying parameters, such as type of base/number of reagent equivalents, solvent, temperature, and reaction time . The yield of the reaction was improved to 87% .Molecular Structure Analysis
The molecular structure of 6-Iodochromane-2-carboxylic acid includes a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Physical And Chemical Properties Analysis
The molecular weight of 6-Iodochromane-2-carboxylic acid is 304.08 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are both 303.95964 g/mol . The topological polar surface area is 46.5 Ų .Scientific Research Applications
Oxidation Catalysts and Synthetic Routes
2-Iodoxybenzenesulfonic acid has been identified as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones, showcasing the potential of iodine-mediated reactions in synthetic chemistry (Uyanik, Akakura, & Ishihara, 2009). The development of chromone-2-carboxylic acids through optimized synthetic routes, including microwave-assisted processes, highlights the advancements in creating chromone-based multitarget-directed ligands, which could be relevant to the synthesis and applications of compounds like 6-Iodochromane-2-carboxylic acid (Cagide, Oliveira, Reis, & Borges, 2019).
Antioxidant Capacity and Phenolic Contents
Research has demonstrated the importance of plant genotype in determining the total antioxidant capacity (TAC) and phenolic contents in fruits, suggesting that chemical compounds, possibly including derivatives of chromane, contribute significantly to these properties (Scalzo, Politi, Pellegrini, Mezzetti, & Battino, 2005). This indicates a potential avenue for exploring the antioxidant applications of 6-Iodochromane-2-carboxylic acid and its analogs.
Carboxylic Acid Synthesis and Applications
Pyridinium chlorochromate (PCC) has been used for the facile and quantitative preparation of carboxylic acids from primary alcohols and aldehydes, offering insights into methodologies that could be applicable in the synthesis and functionalization of carboxylic acid derivatives, including those related to 6-Iodochromane-2-carboxylic acid (Hunsen, 2005).
Liquid Crystals and Chiral Dopants
The synthesis of chiral 2-methylchroman-2-carboxylic acid derivatives for use as chiral dopants in nematic liquid crystals showcases the diverse applications of chroman derivatives in materials science (Shitara, Aoki, Hirose, & Nohira, 2000). This could imply potential research areas for 6-Iodochromane-2-carboxylic acid in the development of novel liquid crystal materials.
properties
IUPAC Name |
6-iodo-3,4-dihydro-2H-chromene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUOJGIUGRFQCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)I)OC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623261 | |
Record name | 6-Iodo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
227960-58-9 | |
Record name | 6-Iodo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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